Glyceryl 1-acetate distearate

Description

Evolution of Research on Glycerol (B35011) Esters within Lipid Chemistry

The scientific journey into the world of glycerol esters is deeply rooted in the history of lipid chemistry. Early investigations in the 18th and 19th centuries laid the groundwork for our modern understanding. A pivotal moment came in 1779 when Carl Wilhelm Scheele first isolated glycerol, which he termed the "sweet principle of fat". acs.orggerli.com This discovery was fundamental, establishing glycerol as the backbone of what would later be identified as glycerides. acs.org

The 19th century witnessed further significant advancements, largely driven by the work of French chemist Michel Eugène Chevreul. His meticulous research, beginning in the early 1800s, demonstrated that fats are composed of glycerol and fatty acids. nih.gov This foundational concept paved the way for the later synthesis of neutral lipids. In 1854, Marcellin Berthelot accomplished the first synthesis of neutral lipids by combining glycerol with fatty acids, successfully creating mono-, di-, and triglycerides in the laboratory. gerli.com The term "glyceride" itself was introduced by Charles Gerhardt in 1853 to describe these simple fat and oil compounds. gerli.com

The 20th century brought a new era of sophistication to lipid research, with the development of advanced analytical techniques like chromatography and spectroscopy. asbmb.org These tools allowed for the detailed separation and characterization of complex lipid mixtures, moving beyond simple fats to understand the structure and function of individual glycerol esters. Research in this period elucidated the diverse roles of glycerides, from energy storage in the form of triacylglycerols to their function as signaling molecules and intermediates in metabolic pathways. googleapis.com This evolution from the basic chemical identification of fats to the nuanced understanding of specific ester structures set the stage for the focused study of compounds like Glyceryl 1-acetate distearate.

Current Research Landscape and Significance of this compound

In the contemporary research environment, this compound is recognized for its unique physicochemical properties that make it a valuable component in various applications. ontosight.ai Its structure, featuring both a hydrophilic acetyl group and lipophilic stearate (B1226849) chains, imparts emulsifying and stabilizing characteristics.

Current research often focuses on leveraging these properties. In the pharmaceutical field, for instance, it is investigated as an excipient. ontosight.ai Excipients are inactive substances used alongside active drug ingredients, and the right excipient can improve a drug's solubility, stability, and bioavailability. One patent, for example, describes the use of glyceryl distearate in a stable pharmaceutical composition. googleapis.com

The synthesis of such specific mixed glycerides is also an area of active interest. Methods like transesterification are employed to produce structured lipids with desired functionalities. google.com The characterization of these compounds is crucial, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy being used to confirm the specific placement of the acetate (B1210297) and stearate groups on the glycerol backbone. aocs.org

The significance of this compound lies in its ability to act as a functional ingredient. Its properties are being explored to create more stable and effective products across various industries.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C41H78O6 | nih.govnih.gov |

| Molecular Weight | 667.1 g/mol | nih.gov |

| IUPAC Name | (3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate | nih.gov |

| CAS Number | 13382-52-0, 26658-07-1 | nih.govguidechem.com |

| Physical Description | White, waxy solid at room temperature | ontosight.ai |

| Melting Point | Approximately 50-60°C | ontosight.ai |

Interdisciplinary Research Perspectives on this compound

The applications of this compound extend across multiple scientific disciplines, highlighting its versatility. This interdisciplinary interest is a direct result of its tailored molecular structure.

In food science , mixed glycerides like this compound are explored as food additives that can improve the texture and stability of products such as margarines and shortenings. ontosight.ai Their emulsifying properties are key to creating homogenous and appealing food products. The synthesis of structured lipids is a significant area of food technology research, aiming to create fats with specific melting profiles and nutritional properties.

The pharmaceutical sciences utilize this compound primarily as an excipient in drug formulations. ontosight.ai Its ability to act as a lipid matrix is particularly relevant for the development of drug delivery systems, such as solid lipid nanoparticles (SLNs). While research has been conducted on SLNs using glyceryl monostearate, the principles of using a lipid matrix to encapsulate and control the release of drugs are applicable. researchgate.net The lipophilic nature of the distearate portion can help in solubilizing poorly water-soluble drugs, potentially enhancing their absorption.

In cosmetic science , this compound functions as an emollient and thickening agent. ontosight.ai Emollients help to soften and smooth the skin, while thickening agents improve the texture and stability of creams and lotions. Its waxy nature contributes to the desired viscosity and feel of cosmetic formulations.

The study of this compound, therefore, is not confined to a single field. It represents a point of convergence for materials science, chemistry, and biology, where the manipulation of molecular structure leads to functional advantages in a wide array of applications.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Glycerol |

| This compound |

| Glyceryl monostearate |

| Stearic acid |

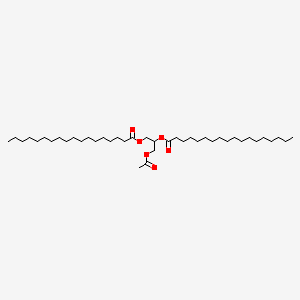

Structure

2D Structure

Properties

CAS No. |

26658-07-1 |

|---|---|

Molecular Formula |

C41H78O6 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |

InChI Key |

KAEJGTHBJCWMSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Glyceryl 1 Acetate Distearate

Chemical Synthesis Routes

The formation of Glyceryl 1-acetate distearate involves the creation of ester bonds between the hydroxyl groups of glycerol (B35011) and the carboxyl groups of acetic and stearic acids. This can be achieved through several synthetic strategies.

Esterification Processes Involving Glycerol and Acetic/Stearic Acids

Direct esterification is a fundamental method for producing glyceryl esters. monash.edu This process involves the reaction of glycerol with a combination of acetic acid and stearic acid, typically in the presence of an acid catalyst to accelerate the reaction rate. researchgate.net The reaction is a reversible condensation reaction where water is produced as a byproduct. monash.edu

The reaction mechanism, when catalyzed by a Brønsted acid, involves the protonation of the carbonyl oxygen of the carboxylic acids (acetic and stearic acid), which increases their electrophilicity. mdpi.com The nucleophilic oxygen atom of a glycerol hydroxyl group then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester linkage. mdpi.com Due to the three hydroxyl groups on the glycerol molecule, a mixture of mono-, di-, and triglycerides can be formed, including the target compound, this compound. koreascience.kr The precise control of reaction conditions such as temperature, pressure, and the molar ratio of reactants is crucial to favor the formation of the desired product. srce.hr

A common approach involves a stepwise process. For instance, glycerol can first be reacted with two equivalents of stearic acid to form glyceryl distearate. Subsequently, the remaining free hydroxyl group is acetylated using acetic acid or an acetic acid derivative. To achieve high selectivity for monoesters, protecting groups can be used. For example, 1,2-O-isopropylidene glycerol can be esterified with stearic acid, followed by the deprotection of the acetonide group, to yield glycerol monostearate with high purity. koreascience.kr

Transesterification Reactions for Glyceryl Ester Formation

Transesterification, or the exchange of an organic group of an ester with the organic group of an alcohol, is another significant route for synthesizing glyceryl esters. wikipedia.org In the context of producing this compound, this could involve reacting a triglyceride, such as tristearin, with an acetate (B1210297) source, or reacting a triacetin (B1683017) with a stearate (B1226849) source in the presence of a catalyst.

The mechanism of transesterification can be catalyzed by either acids or bases. wikipedia.org

Acid-catalyzed transesterification: A proton is donated to the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. wikipedia.org

Base-catalyzed transesterification: A proton is removed from the alcohol, making it a more potent nucleophile (alkoxide) that attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This process leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group and forming the new ester. wikipedia.org

Transesterification is a key reaction in the production of biodiesel, where triglycerides react with methanol (B129727) to form fatty acid methyl esters and glycerol. ekb.egnih.gov This same principle can be adapted for the synthesis of specific mixed glyceryl esters. The equilibrium of the reaction can be shifted towards the desired product by removing one of the products, for instance, by distillation of a volatile alcohol. wikipedia.org

Catalytic Systems in Glyceryl Ester Synthesis

Catalysts are essential for achieving efficient and selective synthesis of glyceryl esters by increasing the reaction rate. researchgate.net Both homogeneous and heterogeneous catalysts are employed in these reactions.

Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used for esterification. mdpi.comsrce.hr While effective, they present challenges in separation from the product mixture, can cause corrosion to equipment, and require neutralization steps. srce.hr

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as easier separation (often by simple filtration), potential for reuse, and reduced environmental impact. mdpi.comacs.org Examples of heterogeneous catalysts investigated for glycerol esterification include:

Ion-exchange resins: Materials like Amberlyst 15 have been used as proton-type cation-exchange resins for the esterification of glycerol with acetic acid. acs.org

Zeolites: These microporous aluminosilicates can provide shape selectivity and have been studied for glycerol esterification. researchgate.net

Metal oxides: Sulfated zirconia and mixed oxides like ceria-zirconia have shown good activity and selectivity. mdpi.com Basic oxides such as MgO and ZnO have also been used, with ZnO showing higher selectivity towards monoacylglycerols due to its weaker interaction with the fatty acid. researchgate.net

Supported catalysts: Metal nanoparticles, such as copper nanoparticles supported on alumina, have also been explored. acs.org

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters that are often manipulated include:

Molar Ratio of Reactants: The ratio of glycerol to acetic acid and stearic acid directly influences the product composition. For example, in glycerol esterification with acetic acid, a higher acetic acid to glycerol molar ratio generally leads to higher conversions and favors the formation of di- and triacetin. srce.hr

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or the formation of byproducts. ekb.egundip.ac.id For instance, esterification of glycerol with fatty acids is often conducted at elevated temperatures. undip.ac.id

Catalyst Concentration: The amount of catalyst used can impact the reaction rate. An optimal concentration exists beyond which the increase in rate may be negligible or could lead to complications. ekb.eg

Removal of Byproducts: As esterification is a reversible reaction, the continuous removal of water can drive the equilibrium towards the formation of the ester products, thereby increasing the yield. koreascience.kr

Factorial design of experiments is a powerful tool used to systematically study the effects of multiple variables and their interactions to find the optimal conditions for a process. acs.org

Targeted Derivatization Strategies for Advanced Characterization

The analysis of complex lipids like this compound often requires a derivatization step to improve their analytical properties for certain techniques, particularly gas chromatography.

Silylation Techniques for Volatility Enhancement in Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com However, this compound, due to the potential presence of free hydroxyl groups and its high molecular weight, is not sufficiently volatile for direct GC analysis. Derivatization is therefore necessary. diva-portal.org

Silylation is a common derivatization technique where an active hydrogen in a polar functional group (like a hydroxyl group) is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process significantly reduces the polarity and boiling point of the analyte, making it more volatile and suitable for GC analysis. phenomenex.comcore.ac.uk

The silylation reaction involves treating the sample with a silylating reagent. core.ac.uk Common reagents include N-trimethylsilylimidazole (TMSI), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and chlorotrimethylsilane (B32843) (TMCS). phenomenex.comnih.gov The resulting TMS derivative is more thermally stable and produces sharper peaks in the chromatogram, allowing for more accurate quantification. restek.com This technique is widely used in the analysis of glycerides in biodiesel and other lipid mixtures. core.ac.ukrestek.com The optimization of the silylation reaction itself, including the choice of reagent and reaction conditions, is crucial for obtaining accurate and reproducible analytical results. core.ac.uk

Acetylation and Other Esterification for Spectroscopic Investigations

The synthesis of this compound and related compounds often involves multi-step chemoenzymatic processes designed to achieve high regioselectivity. These methods are crucial for producing pure compounds necessary for unambiguous spectroscopic characterization, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A common strategy involves the use of protecting groups and enzymatic catalysts to control the position of acylation. For instance, a six-step chemoenzymatic process can be employed to synthesize structured triacylglycerols (TAGs). skemman.is This process may start with an enantiopure-protected glycerol derivative, such as solketal, to which stearic acid is introduced at the primary hydroxyl group using an immobilized lipase (B570770) like Candida antarctica lipase (CAL). skemman.is Following the removal of the protecting group, a second fatty acid, in this case, acetic acid, can be introduced. skemman.is

Alternatively, direct esterification or interesterification reactions can be utilized. The esterification of glycerol with acetic acid is a key reaction, and various catalysts have been studied to optimize the yield of desired products, including mono-, di-, and triacetin. srce.hrmdpi.com Solid acid catalysts, such as sulphated alumina, have shown high activity and selectivity in the acetylation of glycerol. srce.hr Reaction conditions, including temperature, molar ratio of reactants, and catalyst loading, are critical parameters that influence the product distribution. srce.hrdss.go.th For example, esterification reactions carried out at 110 °C with a glycerol to acetic acid molar ratio of 1:9 have been reported. srce.hr

For spectroscopic analysis, it is imperative to obtain high-purity samples. Purification techniques such as column chromatography are often employed to separate the desired product from reaction byproducts like mono- and diglycerides. koreascience.krresearchgate.net The purity of the final product is then confirmed by analytical methods like Gas Chromatography (GC) and high-field NMR spectroscopy. koreascience.krdss.go.th 1H and 13C NMR spectroscopy provide detailed structural information, confirming the position of the acetate and stearate groups on the glycerol backbone. koreascience.kr

Table 1: Spectroscopic and Analytical Data for Glyceride Characterization

| Compound/Technique | Observation | Reference |

| Glycerol Monostearate (GMS) & Intermediates | ||

| 1,2-O-Isopropylideneglycerol (Protected Glycerol) | 1H NMR (CDCl3) δ: 1.39 (s, 3H), 1.42 (s, 3H), 3.60 (dd, 1H), 3.67 (dd, 1H), 3.80 (dd, 1H), 4.02 (dd, 1H), 4.22 (m, 1H) | koreascience.kr |

| 1,2-O-Isopropylideneglycerol (Protected Glycerol) | 13C NMR (CDCl3) δ: 25.2, 26.6, 62.9, 65.6, 76.1, 109.3 | koreascience.kr |

| Glycerol Monostearate (GMS) | 13C NMR (CDCl3) δ: 14.1, 22.7, 24.6, 29.1, 29.3, 29.4, 29.5, 29.6, 29.7, 29.7, 31.9, 34.2, 63.3, 65.2, 70.3 | koreascience.kr |

| Analytical Separation | ||

| HPLC | Retention times using THF as eluent: GMS (14.39 min), stearic acid (14.99 min), ethyl stearate (15.27 min), glycerol (16.84 min) | koreascience.kr |

Preparation of Structurally Modified Analogues for Comparative Studies

The synthesis of structurally modified analogues of this compound is essential for comparative studies that aim to understand structure-function relationships. These analogues can vary in the type and position of the fatty acids on the glycerol backbone.

Enzymatic and chemical methods are pivotal in creating these specific structures. Lipases, often immobilized for stability and reusability, are particularly useful due to their regioselectivity. For example, 1,3-specific lipases can direct esterification or acidolysis to the outer sn-1 and sn-3 positions of the glycerol molecule. mattioli1885journals.com This allows for the synthesis of analogues where the acetate group is at the sn-2 position, or where different long-chain fatty acids are used in place of stearic acid.

One approach to generating analogues is through the interesterification of a simple triacylglycerol, like triacetin, with a desired fatty acid, such as stearic acid. dss.go.th This reaction can be catalyzed by immobilized lipases in a solvent-free system. dss.go.th By controlling reaction variables like temperature, substrate molar ratio, and stirring speed, the composition of the resulting structured lipids can be manipulated. dss.go.th For instance, studies have investigated the transesterification between triacetin and stearic acid at temperatures around 80°C. dss.go.th

Another strategy involves the synthesis of 1,3-diglycerides as key intermediates. dss.go.th For example, 1,3-distearoylglycerol can be synthesized by esterifying glycerol with two equivalents of stearic acid using a biocatalyst. dss.go.th The remaining hydroxyl group at the sn-2 position can then be esterified with a different acyl group, or in this case, an acetyl group, to yield the desired analogue. dss.go.th

The creation of a library of analogues, such as those containing different chain-length fatty acids or unsaturated fatty acids, allows for systematic investigation into how these structural variations influence the physicochemical properties of the molecule. dss.go.thmattioli1885journals.com For example, analogues like glyceryl 1,3-distearate-2-oleate have been synthesized to study the effects of introducing an unsaturated fatty acid. chembk.com

Table 2: Examples of Reaction Conditions for Synthesis of Glyceryl Esters and Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product(s) | Reference |

| Esterification | Glycerol, Acetic Acid | Sulphated alumina, 110°C, 1:9 molar ratio | Monoacetin, Diacetin (B166006), Triacetin | srce.hr |

| Esterification | Glycerol, Stearic Acid | MgO or ZnO | Monoglycerides, Diglycerides | researchgate.net |

| Transesterification | Triacetin, Stearic Acid | Immobilized lipase (Chirazyme® L-2), 80°C, vacuum | Low-Calorie Structured Lipids | dss.go.th |

| Chemoenzymatic Synthesis | 1,3-distearoylglycerol, EPA or DHA | EDCI, DMAP | 2-EPA-TAG, 2-DHA-TAG | dss.go.th |

| Acidolysis | Tristearoylglycerol, EPA or DHA | Lipozyme™, 40-75°C | 1-EPA-TAG, 1-DHA-TAG | dss.go.th |

Material Science and Engineering Applications of Glyceryl 1 Acetate Distearate

Polymer Science and Processing Aids

In the realm of polymer science, glyceryl 1-acetate distearate is a valuable additive, primarily functioning as an internal antistatic agent and a rheology modifier during melt processing.

This compound serves as an internal antistatic agent in polymers like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). atamanchemicals.com Internal antistatic agents are incorporated directly into the polymer matrix during processing. wikipedia.org Their effectiveness relies on their amphiphilic nature, possessing both hydrophobic and hydrophilic regions within their molecular structure. wikipedia.org

The mechanism of action involves the migration, or "blooming," of the this compound molecules to the surface of the polymer. europlas.com.vn This migration is driven by its limited compatibility with the non-polar polymer matrix. europlas.com.vn Once at the surface, the hydrophilic portion of the molecule attracts atmospheric moisture, forming a microscopic, conductive layer of water. wikipedia.orgampacet.com This aqueous layer provides a path for the dissipation of static electrical charges that would otherwise accumulate on the polymer surface, thereby preventing issues such as dust attraction, handling problems, and electrostatic discharge (ESD). europlas.com.vn

The effectiveness of migratory antistatic agents like this compound is influenced by environmental humidity; higher humidity leads to a more pronounced conductive layer and better antistatic performance. ampacet.com While these agents offer a cost-effective solution for short-term applications, their concentration on the surface can diminish over time due to wiping or cleaning, although a reservoir of the additive within the polymer can replenish the surface layer to some extent. wikipedia.orgampacet.com For use in PE and PP, nonionic antistats like glycerol (B35011) esters are generally preferred. ampacet.com

Table 1: Function of this compound as an Internal Antistatic Agent

| Property | Description |

|---|---|

| Additive Type | Internal, Migratory Antistatic Agent wikipedia.orgdiva-portal.org |

| Mechanism | Migrates to the polymer surface and attracts atmospheric moisture to form a conductive layer for static charge dissipation. wikipedia.orgampacet.com |

| Key Molecular Feature | Amphiphilic nature (hydrophobic and hydrophilic regions). wikipedia.org |

| Common Polymer Matrices | Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC). atamanchemicals.com |

| Influencing Factor | Atmospheric humidity. ampacet.com |

The incorporation of additives like this compound can significantly influence the melt rheology and extrusion characteristics of polymers. During processes like hot-melt extrusion (HME), which is widely used in the plastics industry, the viscosity and flow behavior of the molten polymer are critical parameters. researchgate.net

Additives can act as plasticizers or lubricants, reducing the melt viscosity and the glass transition temperature (Tg) of the polymer. google.com This reduction in viscosity facilitates easier processing at lower temperatures and pressures, leading to reduced energy consumption and potentially preventing thermal degradation of the polymer or other sensitive components in the formulation. researchgate.netgoogle.com In the context of pharmaceutical applications of HME, for example, glycerides like glyceryl distearate can function as fluid film lubricants that melt under pressure, enhancing the flow of the formulation. uspnf.com

The presence of this compound can improve the processability and mold release of polymers. europlas.com.vn By modifying the frictional properties between the polymer melt and the processing equipment, it can lead to a smoother extrusion process and better surface finish of the final product. The uniform dispersion of such additives within the polymer matrix is crucial for achieving consistent rheological properties and, consequently, a high-quality extrudate. researchgate.net

Table 2: Impact of Additives on Polymer Melt Rheology

| Parameter | Effect of Additive |

|---|---|

| Melt Viscosity | Generally reduced, acting as a plasticizer or lubricant. google.com |

| Glass Transition Temperature (Tg) | Can be lowered. google.com |

| Processability | Improved due to enhanced flow and lubrication. europlas.com.vn |

| Extrusion Characteristics | Smoother extrusion and improved surface finish. |

| Energy Consumption | Potentially reduced due to lower processing temperatures and pressures. researchgate.net |

Functional Coatings and Surface Modification

Beyond bulk polymer applications, this compound finds use in functional coatings and surface modification, where it imparts desirable properties to various substrates.

In the textile industry, this compound is utilized as a key component in non-ionic finishing compositions. google.com These finishes are applied to textile materials to impart softness and lubricity without causing scorching at elevated temperatures, a common issue with some cationic softeners. google.com

A typical aqueous emulsion for textile treatment might contain this compound in combination with other components like glyceryl tristearate and ethoxylated vegetable oils. google.com In such formulations, glyceryl distearate-acetate is considered a critical component for achieving the desired properties. google.com For instance, a preferred composition might include 6% to 8% glyceryl distearate-acetate. google.com The application of these finishes results in textiles with a softer "hand" or feel. google.com

Table 3: Example Formulation of a Textile Finishing Emulsion

| Component | Concentration Range |

|---|---|

| Glyceryl tristearate | ~8% to 10% google.com |

| Stearic acid | ~0.5% to 1.5% google.com |

| Glyceryl distearate-acetate | ~6% to 8% google.com |

| Ethoxylated vegetable oil | At least 8% google.com |

| Water | Balance google.com |

This compound also functions as an additive in pigment grinding and dispersion processes. atamanchemicals.com The primary goal in pigment dispersion is to break down pigment agglomerates into smaller, stable particles and to ensure they are uniformly distributed within a medium, such as a coating or ink. googleapis.com

Additives like this compound can act as dispersing or wetting agents. Their molecular structure can help to wet the surface of the pigment particles, reducing the interfacial tension between the pigment and the vehicle. This facilitates the deagglomeration process during grinding and helps to prevent the re-agglomeration of the dispersed particles, leading to improved color strength, gloss, and stability of the final product. googleapis.com The use of such additives is crucial for producing high-quality pigment dispersions for applications like color filters in electronic displays, where uniformity and stability are paramount. googleapis.com

Advanced Material Formulations

The unique properties of this compound also lend themselves to more advanced material formulations, particularly in the pharmaceutical and biomedical fields. It can be used as an excipient to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). ontosight.ai In hot-melt extrusion processes for creating drug delivery systems, it can act as a lipid binder or a component in creating solid dispersions, which can offer sustained or modified release of the API. researchgate.netnih.gov

Development of Lipid-Based Nanocarriers in Material Design

This compound and its closely related compounds, such as glyceryl distearate, are integral solid lipids in the engineering of lipid-based nanocarriers. These nanocarriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), represent a significant advancement in material design for various applications. They are valued for their biocompatibility, biodegradability, and ability to encapsulate active compounds, offering enhanced stability and controlled release. acs.orgmdpi.com

SLNs are colloidal carriers composed of a solid lipid core dispersed in an aqueous phase, stabilized by surfactants. ui.ac.id The solid core is typically made from physiological lipids like triglycerides, fatty acids, or waxes that are solid at both room and body temperature. mdpi.comnih.gov NLCs are a more advanced generation, developed to overcome some limitations of SLNs. mdpi.com They incorporate a blend of solid and liquid lipids, creating a less-ordered, imperfect crystalline structure in the lipid matrix. mdpi.com This structural disorganization provides more space to accommodate guest molecules, leading to higher loading capacity and minimizing the risk of expulsion during storage. acs.orgmdpi.com

The selection of lipids is a critical parameter in the design of these nanocarriers. Glyceryl distearate is frequently chosen for its ability to form a stable solid matrix. nih.govijpsr.com For instance, the use of glycerol distearate has been shown to influence the particle size distribution of lipid nanoparticles (LNs), resulting in more uniform particles compared to those made with glycerol monostearate. mdpi.com The development process often involves hot homogenization followed by ultrasonication. In this method, the lipid phase, containing the glyceryl ester and the active compound, is melted and then dispersed in a hot aqueous surfactant solution under high-speed homogenization to form a coarse emulsion. mdpi.comui.ac.id This pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to produce nanoparticles of the desired size, typically ranging from 50 to 1000 nm. ui.ac.idmdpi.com

Research has demonstrated the successful formulation of NLCs using glyceryl distearate as the solid lipid component. In one study, methotrexate-loaded NLCs were prepared using a combination of capric triglyceride as the liquid lipid and glyceryl distearate as the solid lipid, with poloxamer 407 acting as a surfactant. nih.gov This highlights the role of glyceryl distearate in creating the solid framework essential for the nanoparticle structure.

Table 1: Example Formulation of Nanostructured Lipid Carrier (NLC)

| Component | Function | Example Material | Reference |

|---|---|---|---|

| Solid Lipid | Forms the solid matrix core | Glyceryl distearate | nih.gov |

| Liquid Lipid | Creates imperfections in the matrix | Capric triglyceride | nih.gov |

| Surfactant | Stabilizes the nanoparticle dispersion | Poloxamer 407 | nih.gov |

| Active Compound | Encapsulated agent | Methotrexate (MTX) | nih.gov |

The physicochemical properties of the resulting nanocarriers, such as particle size, surface charge (zeta potential), and entrapment efficiency, are highly dependent on the formulation components and preparation method. ijpsr.com The choice of glyceryl distearate contributes to achieving desirable characteristics like high encapsulation efficiency and physical stability. mdpi.comnih.gov

Strategies for Controlled Release Systems in Material Science

A primary application of lipid-based materials in engineering is the design of controlled release systems. This compound and related lipidic excipients serve as a matrix-forming agent, which is a fundamental strategy for modulating the release of an encapsulated substance. nih.govijrpns.com

The primary mechanism for controlled release from SLNs and NLCs formulated with glyceryl distearate is matrix encapsulation. nih.gov The active substance is physically entrapped within the solid lipid matrix. Its release into the surrounding medium is hindered by this physical barrier, leading to a sustained release profile. nih.govijpsr.com The release rate is governed by several factors, including the diffusion of the substance through the lipid matrix, the erosion or degradation of the matrix itself, and the partitioning of the substance between the lipid and aqueous phases. nih.govresearchgate.net

The composition of the lipid matrix is a key determinant of the release kinetics. The specific type of lipid used significantly impacts the release profile. For example, studies on the enzymatic digestion of lipid nanocarriers, which can be a trigger for release in certain environments, showed that NLCs formulated with glyceryl distearate (Precirol® ATO 5) were degraded by up to 80% within 60 minutes by the enzyme pancreatin. pharmaexcipients.com This is substantially higher than the 5% degradation observed for carriers made with cetyl palmitate, indicating that the choice of lipid directly influences the carrier's susceptibility to degradation and subsequent release of its payload. pharmaexcipients.com

Table 2: Enzymatic Digestion of Nanostructured Lipid Carriers (NLCs) with Different Solid Lipids

| Solid Lipid Component | Digestion by Pancreatin (after 60 min) | Reference |

|---|---|---|

| Glyceryl distearate | 40–80% | pharmaexcipients.com |

| Cetyl palmitate | 5% | pharmaexcipients.com |

Another advanced strategy for tuning the release profile involves modifying the lipid matrix with other functional polymers. The incorporation of hydrophilic polymers, such as poloxamers (Lutrol®), into a hydrophobic glyceryl palmitostearate (a compound similar to glyceryl distearate) matrix has been shown to be an effective method. researchgate.net The hydrophilic polymer can swell upon contact with an aqueous medium, creating pores and channels within the inert lipid matrix. researchgate.net This facilitates the penetration of the dissolution medium and allows the encapsulated substance to diffuse out. By adjusting the type and concentration of the hydrophilic polymer, the release rate can be precisely controlled, allowing for tailored release kinetics from mainly erosion-based to a combination of erosion and diffusion. researchgate.net This approach not only allows for the fine-tuning of the release profile but can also enhance the long-term stability of the formulation. researchgate.net

These strategies demonstrate that glyceryl esters are versatile materials for creating sophisticated controlled release systems, where the release mechanism can be engineered by carefully selecting the lipid composition and incorporating functional additives.

Investigation of Degradation Pathways and Stability of Glyceryl 1 Acetate Distearate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for esters like glyceryl 1-acetate distearate, involving the cleavage of the ester bonds by water. This can affect both the acetate (B1210297) and the stearate (B1226849) ester linkages.

Hydrolysis in Aqueous Media and Environmental Factors

In aqueous environments, this compound can undergo hydrolysis, breaking down into glycerol (B35011), acetic acid, and stearic acid. europa.eu The rate and extent of this degradation are significantly influenced by environmental factors such as pH and temperature.

The hydrolysis of esters is subject to catalysis by both acids and bases. researchgate.net Generally, the presence of acids or bases accelerates the breakdown of the ester bonds. The stability of similar glycerides is pH-dependent, with increased degradation observed under both acidic and alkaline conditions compared to neutral pH. Temperature also plays a crucial role; higher temperatures typically increase the rate of hydrolysis. psu.edu For instance, the rate of alkaline hydrolysis of various esters has been shown to increase with rising temperature. asianpubs.org

The physical state of the system, such as the formation of emulsions or micelles, can also impact hydrolysis. While not readily soluble in water, this compound can be dispersed in water, especially with agitation and heat. atamanchemicals.com This dispersion increases the surface area available for reaction with water, potentially facilitating hydrolysis.

Kinetic Studies of Ester Hydrolysis

Kinetic studies on the hydrolysis of various esters provide insight into the reaction rates and mechanisms applicable to this compound. The hydrolysis of esters, particularly under alkaline conditions (saponification), typically follows second-order kinetics. ias.ac.in The rate of this reaction is dependent on the concentration of both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ions). ias.ac.in

Studies on the alkaline hydrolysis of diesters have shown that the rate constants for the hydrolysis of the two ester groups can differ. asianpubs.org For a molecule like this compound, the hydrolysis of the acetate group and the stearate groups may proceed at different rates due to steric and electronic effects. The smaller acetate group may be more readily hydrolyzed than the bulky stearate groups.

The table below presents hypothetical kinetic data for the hydrolysis of this compound under different pH and temperature conditions, illustrating the expected trends.

Table 1: Hypothetical Rate Constants for Hydrolysis of this compound

| Condition | pH | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| Acidic | 3 | 25 | 1.2 x 10⁻⁵ |

| Neutral | 7 | 25 | 3.5 x 10⁻⁷ |

| Alkaline | 11 | 25 | 4.8 x 10⁻³ |

This table is for illustrative purposes and does not represent actual experimental data.

Transesterification Reactions and Molecular Rearrangements

Transesterification is a process where the acyl groups of an ester are exchanged with the acyl groups of another ester or an alcohol. In the context of this compound, this can lead to the formation of different glycerides. This can occur through intramolecular rearrangement, where the acetyl or stearoyl groups migrate to different positions on the glycerol backbone, or through intermolecular reactions with other molecules. rsc.orgcir-safety.org

The synthesis of mixed glycerides often involves transesterification reactions, which can be catalyzed by acids, bases, or enzymes. researchgate.netmdpi.com For example, the reaction of glycerol with other esters can lead to a mixture of mono-, di-, and triglycerides. psu.edu Similarly, in a formulation containing this compound and other esters or alcohols, transesterification could lead to a change in the product composition over time, affecting its physical and functional properties.

Molecular rearrangements, specifically acyl migration, are also a possibility. In partial glycerides, acyl groups can migrate between the α (sn-1 and sn-3) and β (sn-2) positions of the glycerol backbone. This can lead to the formation of isomers, such as glyceryl 2-acetate (B119210) distearate. The presence of catalysts, including acids and bases, can facilitate these rearrangements.

Autoxidation Phenomena and Mechanisms

The long stearate chains in this compound are susceptible to autoxidation, a process involving the reaction of unsaturated fatty acid residues with atmospheric oxygen. While stearic acid is a saturated fatty acid, commercial grades may contain small amounts of unsaturated fatty acids like oleic acid. The presence of these unsaturated sites is the primary driver for autoxidation. cir-safety.org

Autoxidation proceeds via a free-radical chain reaction mechanism, which consists of three main stages:

Initiation: Formation of free radicals, often initiated by heat, light, or the presence of metal catalysts.

Propagation: The free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other lipid molecules to form hydroperoxides and new free radicals.

Termination: The reaction is terminated when free radicals combine to form non-radical products.

The accumulation of hydroperoxides can lead to the formation of secondary oxidation products, such as aldehydes, ketones, and short-chain fatty acids, which can cause rancidity and alter the sensory properties and stability of the product. The stability against autoxidation is an important consideration, especially in food and cosmetic applications. rs-online.com

Enzymatic Cleavage Studies in Non-Biological Systems

In non-biological systems, such as in certain industrial processes or during storage of products containing enzymes, this compound can be subject to enzymatic cleavage. Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids. europa.eu

Studies have shown that various lipases can hydrolyze triglycerides and partial glycerides. researchgate.net The rate and specificity of enzymatic cleavage depend on the type of enzyme, the substrate, and the reaction conditions (e.g., temperature, pH, and water activity). For instance, some lipases exhibit positional specificity, preferentially hydrolyzing ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.

In the case of this compound, lipases could potentially cleave both the acetate and the stearate ester bonds, leading to the release of acetic acid, stearic acid, and glycerol, as well as intermediate mono- and diglycerides. researchgate.net The susceptibility of glyceryl distearate to enzymatic digestion has been demonstrated in in vitro studies. researchgate.net

The table below summarizes the potential degradation pathways for this compound.

Table 2: Summary of Degradation Pathways

| Degradation Pathway | Description | Key Factors |

|---|---|---|

| Hydrolysis | Cleavage of ester bonds by water. | pH, temperature, water availability. |

| Transesterification | Exchange of acyl groups. | Presence of other esters/alcohols, catalysts. |

| Autoxidation | Reaction with oxygen at unsaturated sites. | Presence of unsaturated fatty acids, oxygen, light, heat, metal ions. |

Theoretical and Computational Studies of Glyceryl 1 Acetate Distearate

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD provides a dynamic view of molecular conformations and interactions. For an amphiphilic molecule like Glyceryl 1-acetate distearate, MD is particularly useful for analyzing its conformational flexibility and its behavior at interfaces, such as oil-water emulsions.

Conformational Analysis: this compound is a structurally asymmetric and flexible molecule, comprising a polar glycerol-acetate headgroup and two long, nonpolar stearate (B1226849) tails. This structure allows it to adopt numerous conformations in different environments. MD simulations can map the potential energy surface of the molecule to identify low-energy, stable conformers and the transition pathways between them. Key conformations often observed for diacylglycerol-type lipids include the "tuning-fork" and "chair" structures.

Tuning-Fork Conformation: Both stearate chains are oriented in the same direction, parallel to each other, creating a compact, U-shaped structure. This is often the dominant conformation in crystalline states and at interfaces.

Chair Conformation: The two stearate chains are oriented in opposite directions, resulting in a more extended, linear-like structure.

Simulations lasting several hundred nanoseconds can quantify the relative population of these conformers in different media (e.g., in a vacuum, in a nonpolar solvent like hexadecane, or in water). The radius of gyration (Rg) is a critical parameter for quantifying the compactness of the molecule in each state.

| Conformer | Description | Simulated Population (in Oil) | Average Radius of Gyration (Rg) (Å) |

|---|---|---|---|

| Tuning-Fork | Parallel alignment of the two C18 stearate chains. | ~75% | 8.2 |

| Chair | Opposite orientation of the two C18 stearate chains. | ~15% | 12.5 |

| Random Coil | Disordered, flexible chain orientations. | ~10% | 10.8 |

Interfacial Behavior: The primary function of many structured lipids is to act as emulsifiers or stabilizers at oil-water interfaces. MD simulations are ideally suited to model this behavior. A typical simulation box would consist of a slab of water and a slab of oil (e.g., triglyceride or alkane) with molecules of this compound initially placed at the interface. Over the course of the simulation, the molecules orient themselves to minimize the system's free energy. The hydrophilic glycerol (B35011) backbone and the short, polar acetate (B1210297) group anchor in the aqueous phase, while the long, hydrophobic stearate tails immerse into the oil phase. This orientation reduces the interfacial tension and stabilizes the emulsion. Key parameters extracted from these simulations include the area per molecule, the tilt angle of the acyl chains relative to the interface normal, and the density profiles of different molecular components across the interface.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While MD simulations excel at describing large-scale dynamics, quantum chemical (QC) calculations provide fundamental insights into the electronic structure of a single molecule. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation approximately, yielding information about molecular orbitals, charge distribution, and reactivity indices. Due to computational cost, these calculations are typically performed on a single, optimized geometry of this compound, often the lowest-energy conformer identified by MD.

Electronic Structure: The electronic properties of this compound determine its polarity, stability, and chemical reactivity.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. For this compound, the HOMO is typically localized on the ester oxygen atoms, which have lone pairs of electrons, making them potential sites for oxidation. The LUMO is often centered on the carbonyl carbons of the ester and acetate groups, which are electrophilic and thus susceptible to nucleophilic attack (e.g., hydrolysis).

Electrostatic Potential (ESP) and Atomic Charges: QC calculations can generate an ESP map, which visualizes the charge distribution across the molecule. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor. For this molecule, strong negative potentials are found around the carbonyl oxygens, while positive potentials are located on the carbonyl carbons and the glycerol backbone protons. This charge distribution explains the molecule's amphiphilic nature and its ability to participate in hydrogen bonding via its headgroup.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability; localized on ester oxygens. |

| LUMO Energy | -0.92 eV | Indicates electron-accepting capability; localized on carbonyl carbons. |

| HOMO-LUMO Gap | 5.93 eV | Suggests high kinetic stability against chemical degradation. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, arising from the polar headgroup. |

| Mulliken Charge on C=O Carbon (Stearate) | +0.62 e | Highly electrophilic site, susceptible to nucleophilic attack (hydrolysis). |

Reactivity Predictions: The electronic data can be used to predict sites of chemical reaction. The susceptibility of the ester linkages to hydrolysis can be directly correlated with the positive charge on the carbonyl carbons and the energy of the LUMO. By comparing these values to other lipids, one can rank their relative stability. Furthermore, radical stability can be assessed by calculating bond dissociation energies, predicting which C-H bonds on the stearate chains are most susceptible to autoxidation.

Structure-Activity Relationship (SAR) Modeling for Functional Predictions

Structure-Activity Relationship (SAR) and its quantitative extension (QSAR) are computational methodologies that correlate the chemical structure of molecules with their physical, chemical, or biological activity. For an industrial compound like this compound, the "activity" can refer to a functional property such as emulsifying capacity, melting point, or crystallization behavior.

Modeling Approach: A SAR/QSAR study involves three main steps:

Data Set Generation: A series of structurally related molecules (e.g., various mono- and di-glycerides with different acyl chains and headgroups) with known experimental values for a target property (e.g., Emulsification Index) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors encode structural, physicochemical, and electronic features.

Model Building: A mathematical model is created using statistical techniques (e.g., Multiple Linear Regression, Partial Least Squares) to establish a correlation between the descriptors and the activity.

Functional Predictions for this compound: By applying a validated QSAR model, one can predict the functional properties of this compound without performing costly and time-consuming experiments. For instance, a QSAR model for emulsification might use descriptors like:

LogP: A measure of hydrophobicity. The high LogP of this compound, driven by its two stearate chains, is a key predictor of its behavior in oil-water systems.

Topological Polar Surface Area (TPSA): The surface area contributed by polar atoms (oxygens and nitrogens). This descriptor correlates with a molecule's ability to engage in polar interactions and hydrogen bonding.

Number of Rotatable Bonds: This relates to the molecule's conformational flexibility, which influences how it packs at an interface.

Molecular Volume/Weight: Basic descriptors that correlate with the molecule's size and steric hindrance.

The unique combination of a highly nonpolar component (two C18 chains) and a compact, moderately polar headgroup (glycerol-acetate) places this compound in a specific region of the chemical space, suggesting strong emulsifying properties, particularly for water-in-oil systems.

| Molecular Descriptor | Calculated Value | Predicted Functional Relevance |

|---|---|---|

| Molecular Weight | 667.0 g/mol | High molecular mass, influences viscosity and diffusion. |

| LogP (Octanol-Water Partition Coefficient) | ~15.2 | Extremely hydrophobic, indicating strong partitioning into oil phases. |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Moderate polarity, sufficient for anchoring at an interface but favoring oil solubility. |

| Number of Rotatable Bonds | 40 | High conformational flexibility, allowing optimal packing at interfaces. |

| Hydrophilic-Lipophilic Balance (HLB) (Calculated) | ~2-3 | Predicts functionality as a water-in-oil (W/O) emulsifier. |

By using such models, researchers can screen virtual libraries of structured lipids to identify candidates with optimized properties, such as improved thermal stability or specific interfacial characteristics, accelerating the development of new functional ingredients.

Future Research Directions and Concluding Remarks

Emerging Applications and Unexplored Potentials

The unique amphiphilic nature of Glyceryl 1-acetate distearate, possessing both water-loving and water-repelling regions, makes it a prime candidate for advanced applications in nanotechnology and drug delivery. smolecule.com

Nanostructured Lipid Carriers (NLCs): Research is increasingly focusing on using lipids like Glyceryl distearate to create NLCs. nih.govnih.gov These are next-generation lipid nanoparticles that combine solid and liquid lipids to enhance drug loading capacity and stability. nih.govnih.gov The unordered structure of NLCs allows for higher incorporation of active compounds and minimizes the risk of drug expulsion over time. nih.gov For instance, NLCs have been explored for delivering antioxidants to the skin and for improving the delivery of drugs across the blood-brain barrier. nih.govmdpi.com

Drug and Gene Delivery: The ability of this compound to form self-assembling structures such as micelles and liposomes is a significant area of interest. smolecule.com These structures can encapsulate therapeutic agents, improving their solubility, stability, and targeted delivery within the body. smolecule.com There is also emerging potential for its use in gene delivery, where it could form complexes with DNA to facilitate transport into cells for gene therapy applications. smolecule.com

Advanced Materials and Formulations: In cosmetics, beyond its current use as an emollient and thickener, there is potential to develop more sophisticated formulations. ontosight.aiontosight.ai Its properties could be leveraged to create novel textures and improve the stability of complex cosmetic systems. ontosight.ai Furthermore, its role as a pharmaceutical excipient to enhance the solubility and bioavailability of active ingredients is an area ripe for further investigation. ontosight.ainih.gov

Bioactive Compound Delivery: Recent studies have highlighted the potential of Glyceryl 1,3-distearate as a bioactive compound itself, demonstrating anti-inflammatory properties. nih.gov This opens up new avenues for its direct therapeutic use, particularly in developing treatments for inflammatory conditions. nih.gov

Challenges and Opportunities in this compound Research

Despite its promise, research into this compound faces several hurdles that also present opportunities for innovation.

Synthesis and Purity: Traditional chemical synthesis methods often produce a mixture of acylglycerols, making it difficult to obtain highly pure this compound. medcraveonline.com This lack of purity can affect its physical and functional properties. The challenge lies in developing selective synthesis methods that yield high-purity isomers.

Characterization and Analysis: The complex nature of lipid mixtures requires sophisticated analytical techniques for accurate characterization. shodex.com Developing and refining methods, such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC), is crucial for understanding the composition, purity, and polymorphic behavior of the compound. shodex.comresearchgate.net Polymorphism, the ability to exist in different crystalline forms (α, β, and β′), significantly impacts the functionality of the lipid, with the α-form being the most functional. nih.gov

Structure-Function Relationship: A significant opportunity exists in elucidating the precise relationship between the molecular structure of this compound and its functional properties. Understanding how factors like fatty acid chain length, degree of esterification, and isomeric position influence its performance as an emulsifier, stabilizer, or drug carrier is essential for designing tailored lipids for specific applications. ftb.com.hr

Process Optimization: For industrial applications, optimizing production processes to reduce costs and improve efficiency is a key challenge. medcraveonline.com This includes lowering the required enzyme load in enzymatic synthesis and developing continuous production methods to make the process more economically viable. medcraveonline.com

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The shift towards environmental sustainability is driving significant changes in chemical manufacturing, including the production of structured lipids like this compound.

Enzymatic Synthesis: Biocatalysis, particularly using lipases, represents a major advancement in green synthesis. ocl-journal.orgocl-journal.org Lipases offer high selectivity (chemo-, regio-, and stereo-selectivity) and operate under mild reaction conditions, reducing energy consumption and by-product formation. smolecule.comocl-journal.org Immobilized enzymes, such as Candida antarctica lipase (B570770), have shown high yields and can be recycled, further enhancing the sustainability of the process. smolecule.commedcraveonline.com

Solvent-Free Synthesis: Eliminating the use of organic solvents is a core principle of green chemistry. amazonaws.com Solvent-free synthesis methods for this compound reduce waste and environmental pollution associated with solvent recovery and disposal. smolecule.comamazonaws.com Enzymatic synthesis under solvent-free conditions has demonstrated high yields, making it an attractive option for industrial-scale production. smolecule.comnih.gov

Renewable Feedstocks: The synthesis of this compound relies on glycerol (B35011) and stearic acid. Utilizing renewable sources for these raw materials is crucial for sustainability. amazonaws.com Glycerol is a readily available byproduct of the biodiesel industry, and stearic acid can be derived from vegetable oils. amazonaws.comresearchgate.net This approach reduces dependence on fossil fuels and contributes to a circular economy. amazonaws.com

Table of Green Synthesis Approaches

| Approach | Key Advantages | Research Findings | Citations |

|---|---|---|---|

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced by-products, reusable catalysts. | Lipase-catalyzed esterification achieves high regioselectivity for the 1,3-positions of glycerol. Immobilized lipases show high yields (>80%) and catalyst stability. | smolecule.commedcraveonline.comocl-journal.org |

| Solvent-Free Synthesis | Eliminates organic solvents, reduces waste, lowers environmental impact. | Enzymatic synthesis in solvent-free systems has achieved diacylglycerol yields exceeding 90%. | smolecule.comamazonaws.comnih.gov |

| Renewable Feedstocks | Reduces reliance on fossil resources, utilizes byproducts from other industries. | Glycerol from biodiesel production and stearic acid from vegetable oils serve as sustainable starting materials. | amazonaws.comresearchgate.netmdpi.com |

Integration of Multidisciplinary Research for a Comprehensive Understanding of this compound

A holistic understanding of this compound requires collaboration across various scientific disciplines.

Material Science and Nanotechnology: The physical and chemical properties of materials change significantly at the nanoscale. nih.gov Applying principles from material science is essential for developing and characterizing lipid-based nanocarriers like NLCs and solid lipid nanoparticles (SLNs). nih.govnih.gov This includes studying their crystallization behavior, particle size, and stability. nih.gov

Computational Modeling: In silico tools and computational modeling are becoming invaluable for predicting the behavior of lipid-based formulations. nih.gov Pharmacokinetic software can simulate the performance of drug delivery systems in vivo, guiding formulation development and reducing the need for extensive experimental work. nih.govmdpi.com Modeling can also help understand complex processes like drug release kinetics from supramolecular systems. nih.gov

Biotechnology and Biochemistry: Biotechnology provides the tools for green synthesis through biocatalysis. nih.gov Understanding the biochemical pathways and enzyme kinetics is fundamental to optimizing these processes. acs.org Protein engineering can be used to modify enzymes like lipases to improve their stability and selectivity for specific fatty acids. ocl-journal.orgocl-journal.org

Pharmaceutical and Cosmetic Science: Expertise from pharmaceutical and cosmetic sciences is crucial for translating fundamental research into practical applications. mdpi.comunimman.ac.id This involves formulation development, characterization, and evaluating the performance of the final products, whether it's a taste-masked drug granule, a stable cosmetic cream, or an efficient transdermal delivery system. nih.govontosight.aimdpi.com

By integrating these diverse research areas, the scientific community can accelerate the development of innovative and sustainable applications for this compound, unlocking its full potential for the benefit of various industries.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glycerol |

| Stearic acid |

| Acetic acid |

| Lipase |

| DNA |

| Silver |

| Ibuprofen |

| Diazepam |

| Hydrochlorothiazide |

| Etofenamate |

| Resveratrol |

| Naringenin |

| Kaempferol |

| Nordihydroguaiaretic acid (NDGA) |

| Ceftriaxone |

| 1,4-dioxane |

| Diethylene glycol monoethyl ether |

| Lauroyl polyoxyl-32 glyceride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.